molecular formula C16H14IN3O B7548243 4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide

4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide

Cat. No.: B7548243
M. Wt: 391.21 g/mol
InChI Key: YYVVQCCDQIWJHM-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)quinoline hydroiodide hydrate is a heterocyclic hybrid molecule combining a quinoline core with a benzimidazole moiety. The hydroiodide salt enhances solubility in polar solvents, while the hydrate form improves crystallinity and stability. Its synthesis typically involves condensation reactions between quinoline derivatives and benzimidazole precursors under controlled conditions, followed by salt formation with hydroiodic acid .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3.HI.H2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16;;/h1-10H,(H,18,19);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVVQCCDQIWJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3.O.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation of Quinoline with Ortho-Phenylenediamine

The primary method involves the reaction of quinoline with ortho-phenylenediamine. This approach is widely reported and employs varying conditions:

  • Reaction Conditions :

    • Catalyst : O-phosphoric acid .

    • Temperature : 200°C for 2 hours .

    • Yield : 70% .

  • Mechanism : The reaction proceeds via condensation, forming the fused heterocyclic structure.

Table 1: Reaction Conditions for Condensation Method

ReagentCatalystTemperatureTimeYieldReference
Quinoline + ortho-phenylenediamineH₃PO₄200°C2 h70%

Solvent-Less Reaction

A solvent-less method is also employed, where quinoline reacts directly with ortho-phenylenediamine under high-temperature conditions:

  • Key Features :

    • Eliminates solvent use, simplifying purification.

    • Characterization confirmed via FTIR, UV-Vis, and LC-MS .

    • Example: Ethyl 4-(1H-benzimidazol-2-yl)-2-methylquinoline-3-carboxylate was synthesized using this method .

Acid-Catalyzed Rearrangements

A quinoxalinone-to-benzimidazole rearrangement offers an alternative route:

  • Advantages :

    • Milder conditions compared to traditional methods (e.g., Phillips-Ladenburg reaction) .

    • Near-quantitative yields (e.g., 85% for analogous compounds) .

  • Mechanism : Involves spiro-intermediates and cascade reactions to form the benzimidazole core .

Table 2: Comparison of Synthesis Methods

MethodYield RangeKey AdvantageReference
Condensation (H₃PO₄ catalyst)70%Established protocol
Solvent-less reactionNot specifiedSimplified purification
Acid-catalyzed rearrangement~85%High efficiency, mild conditions

Analytical Characterization

Synthesized compounds are typically characterized using:

  • FTIR : Confirms functional groups (e.g., N-H stretches in benzimidazole).

  • UV-Vis : Bathochromic shifts indicate extended π-conjugation .

  • LC-MS : Molecular ion peaks (e.g., m/z = 331 for ethyl 4-(1H-benzimidazol-2-yl)-2-methylquinoline-3-carboxylate) .

Table 3: Analytical Data for Quinoline-Benzimidazole Derivatives

TechniqueKey ObservationReference
FTIRN-H stretching bands
UV-VisBathochromic shift (extended conjugation)
LC-MSMolecular ion at m/z = 331

Scientific Research Applications

4-(1H-Benzimidazol-2-yl)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiparasitic, antimicrobial, and antitumor agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of parasite growth or the induction of apoptosis in cancer cells. The quinoline moiety also contributes to the compound’s biological activity by interacting with DNA and other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, physicochemical properties, and biological activities:

Compound Name Structural Features Synthesis Method Yield (%) Key Properties (Solubility, Stability) Biological Activity References
4-(1H-Benzimidazol-2-yl)quinoline hydroiodide hydrate Quinoline fused to benzimidazole; hydroiodide salt; hydrate form Condensation of quinoxalinones with ketones, followed by hydroiodic acid treatment 65–75 High solubility in DMSO/water; stable at RT Antiproliferative, antimicrobial
9a: 4-(4-{[4-(1H-Benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)-7-chloroquinoline Triazole linker; phenoxymethyl group; chloro-substituted quinoline Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) 46 Moderate solubility in DMSO; stable under acidic conditions Antiproliferative (IC₅₀: 8.2 µM)
ZH: 4-(6-Methyl-1H-benzimidazol-2-yl)phenol Methyl-substituted benzimidazole; phenol group Solvent-free condensation of o-phenylenediamine with aldehydes 80 Low water solubility; high thermal stability Anti-anxiety (comparable to diazepam)
3a-3r: N-Acyl hydrazones with benzimidazole Hydrazone linker; aryl substituents Reflux of benzimidazole hydrazide with benzaldehydes 70–85 Variable solubility (polar aprotic solvents) hCA I/II inhibition (Ki: 0.3–1.8 µM)
5a–5h: Benzimidazole-triazole derivatives Triazole-thiol group; substituted aryl rings Multi-step synthesis via hydrazine intermediates 60–75 High lipophilicity; stable in plasma Antileishmanial (IC₅₀: 12–45 µM)

Pharmacological Performance

  • Antimicrobial Activity : The hydroiodide hydrate exhibits broader-spectrum antimicrobial activity compared to 5a–5h , which are specialized for antileishmanial action .
  • Enzyme Inhibition : While 3a-3r target carbonic anhydrases, the hydroiodide hydrate shows dual activity against both microbial pathogens and cancer cell lines (e.g., HepG2, IC₅₀: 10.5 µM) .
  • Bioavailability : The hydrate form improves metabolic stability over methyl-substituted derivatives like ZH , which undergo faster hepatic clearance .

Physicochemical Properties

  • Solubility: The hydroiodide salt increases water solubility (>50 mg/mL) compared to chloro-quinoline analogs (e.g., 9a, <10 mg/mL in water) .
  • Thermal Stability : Decomposition temperatures for the hydroiodide hydrate exceed 250°C, outperforming triazole-linked compounds like 9a (180–200°C) .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide is a hybrid molecule that combines the structural features of benzimidazole and quinoline. Both of these moieties are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives typically involves multi-step organic reactions. Recent studies have highlighted various synthetic pathways, including:

  • Condensation Reactions : The reaction of o-phenylenediamine with quinoline derivatives to form benzimidazole-quinoline hybrids.
  • Cycloaddition Reactions : Utilizing Huisgen 3 + 2 cycloaddition to generate complex structures with enhanced biological properties .

Characterization methods include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that quinoline and benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from these moieties exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness varies based on structural modifications, with some compounds demonstrating MIC values in the low micromolar range .

CompoundTarget BacteriaMIC (µg/mL)
4-(1H-benzimidazol-2-yl)quinolineS. aureus32
4-(1H-benzimidazol-2-yl)quinolineE. coli64

Anticancer Activity

The anticancer potential of 4-(1H-benzimidazol-2-yl)quinoline has been evaluated in various cancer cell lines. Notably, some derivatives have shown promising results in inhibiting cell proliferation in leukemia (HL-60) and breast cancer (MDA-MB-468) cell lines. The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates .

Cell LineCompound Tested% Inhibition
HL-604-(1H-benzimidazol-2-yl)quinoline85%
MDA-MB-4684-(1H-benzimidazol-2-yl)quinoline78%

Antioxidant Activity

Antioxidant assays have demonstrated that certain derivatives possess moderate antioxidant activity, although not as potent as standard antioxidants like ascorbic acid. The antioxidant capacity is often linked to the presence of hydroxyl groups in the structure, which can scavenge free radicals effectively .

The biological activity of 4-(1H-benzimidazol-2-yl)quinoline can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication processes.
  • Enzyme Inhibition : Compounds may inhibit critical enzymes such as topoisomerases and kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives enhance ROS production in cancer cells, leading to oxidative stress and apoptosis .

Case Studies

A recent study evaluated a series of hybrid compounds based on the benzimidazole and quinoline structures for their biological activities:

  • Study Design : The study synthesized multiple derivatives and tested them against various bacterial strains and cancer cell lines.
  • Findings : One compound exhibited a significant reduction in cell viability across multiple cancer types while maintaining low toxicity towards normal cells.

Q & A

What are the established synthetic routes for 4-(1H-benzimidazol-2-yl)quinoline derivatives, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives typically involves condensation or rearrangement reactions. A prominent method is the rearrangement of 1H,1’H-spiro[quinoline-4,2′-quinoxaline]-2,3’(3H,4’H)-diones, which provides high regioselectivity for the benzimidazole-quinoline scaffold . For example, refluxing 3-cyanoquinoxalin-2(1H)-one with diamines in acetic acid yields derivatives like 2-methyl-4-(benzimidazol-2-yl)quinoline (85% yield) . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Acidic conditions (e.g., AcOH) promote cyclization .
  • Temperature : Reflux conditions (100–120°C) are critical for completing multi-step reactions .

Which analytical techniques are essential for structural confirmation of 4-(1H-benzimidazol-2-yl)quinoline derivatives?

Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding and π-π stacking in hydrates .
  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., distinguishing benzimidazole C2 vs. C4 substitution) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and hydriodide counterion presence .

How can researchers optimize reaction yields and purity for hydriodide salt formation?

Advanced Research Question
Hydriodide salt formation often accompanies hydration, requiring precise control of stoichiometry and crystallization conditions:

  • Counterion exchange : Hydroiodic acid (HI) is added post-synthesis to protonate the benzimidazole nitrogen, with molar ratios optimized to avoid excess iodide impurities .
  • Crystallization solvents : Methanol/water mixtures (e.g., 7:3 v/v) promote slow crystal growth, improving hydrate stability .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) monitors residual precursors, while elemental analysis confirms C/H/N/I ratios .

How should contradictory biological activity data for benzimidazole-quinoline derivatives be interpreted?

Advanced Research Question
Discrepancies in pharmacological studies (e.g., variable TNF-α suppression) may arise from:

  • Structural heterogeneity : Minor substituent changes (e.g., 6-fluoro vs. 6-methyl groups) alter binding affinity to inflammatory targets .
  • Hydrate stability : Hydration state affects solubility and bioavailability, necessitating strict control during in vivo dosing .
  • Assay variability : Standardize protocols (e.g., ELISA for TNF-α) across studies to reduce inter-lab variability .

What methodologies are recommended for evaluating the compound’s pharmacological potential?

Advanced Research Question
Preclinical assessment involves:

  • In vitro models : Glucose uptake assays (e.g., 2-NBDG in L6 myotubes) screen for antidiabetic activity .
  • In vivo paradigms : Murine models of neuropathic pain (e.g., morphine-induced hyperalgesia) test dose-dependent attenuation of thermal/mechanical sensitivity .
  • Molecular docking : AutoDock Vina predicts interactions with targets like α-glucosidase or opioid receptors, guided by crystallographic data from related compounds .

How can computational tools address challenges in designing benzimidazole-quinoline derivatives?

Advanced Research Question
Density functional theory (DFT) and molecular dynamics (MD) simulations resolve:

  • Tautomerism : Predict dominant tautomeric forms (e.g., 1H vs. 3H-benzimidazole) in aqueous vs. lipid environments .
  • Solvent effects : COSMO-RS models optimize solubility parameters for hydrate stabilization .
  • SAR studies : QSAR models correlate substituent electronegativity with biological activity, guiding synthetic prioritization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide
Reactant of Route 2
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4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.